2-Quinolinecarboxamide, N-(4-methoxyphenyl)-
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Overview
Description
2-Quinolinecarboxamide, N-(4-methoxyphenyl)- is a chemical compound belonging to the quinoline family. It is characterized by the presence of a quinoline ring system attached to a carboxamide group, which is further substituted with a 4-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Quinolinecarboxamide, N-(4-methoxyphenyl)- typically involves the reaction of 2-quinolinecarboxylic acid with 4-methoxyaniline under appropriate conditions. The reaction is often facilitated by coupling agents such as carbodiimides or through the use of activating agents like thionyl chloride. The reaction conditions generally include refluxing in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include steps such as nitration, reduction, and acylation to introduce the necessary functional groups. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Quinolinecarboxamide, N-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or catalysts such as palladium on carbon (Pd/C).
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxamide, N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to the modulation of various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 2-Quinolinecarboxamide, N-(4-morpholinyl)ethyl-4-quinolinecarboxamide
- 4-(2-Methoxyphenyl)-2-methyl-N-(4-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 4-(2-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness: 2-Quinolinecarboxamide, N-(4-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
N-(4-methoxyphenyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-9-7-13(8-10-14)18-17(20)16-11-6-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJANDFJXPMELAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358133 |
Source
|
Record name | 2-Quinolinecarboxamide, N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22765-52-2 |
Source
|
Record name | 2-Quinolinecarboxamide, N-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40358133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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